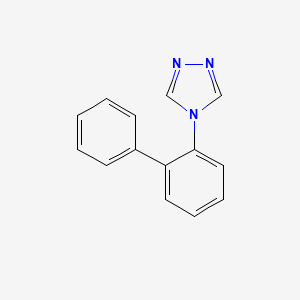![molecular formula C19H25N3OS B3804332 3-[(4-ethylpiperazin-1-yl)carbonyl]-N-[(5-methyl-2-thienyl)methyl]aniline](/img/structure/B3804332.png)
3-[(4-ethylpiperazin-1-yl)carbonyl]-N-[(5-methyl-2-thienyl)methyl]aniline
Vue d'ensemble
Description
3-[(4-ethylpiperazin-1-yl)carbonyl]-N-[(5-methyl-2-thienyl)methyl]aniline, also known as ETP-46464, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.
Mécanisme D'action
The mechanism of action of 3-[(4-ethylpiperazin-1-yl)carbonyl]-N-[(5-methyl-2-thienyl)methyl]aniline is not fully understood, but it is believed to inhibit the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is important for stabilizing and activating a variety of client proteins that are involved in cell growth and survival. By inhibiting HSP90, 3-[(4-ethylpiperazin-1-yl)carbonyl]-N-[(5-methyl-2-thienyl)methyl]aniline disrupts the activity of these client proteins, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
3-[(4-ethylpiperazin-1-yl)carbonyl]-N-[(5-methyl-2-thienyl)methyl]aniline has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting cancer cell growth and inducing apoptosis, 3-[(4-ethylpiperazin-1-yl)carbonyl]-N-[(5-methyl-2-thienyl)methyl]aniline has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. 3-[(4-ethylpiperazin-1-yl)carbonyl]-N-[(5-methyl-2-thienyl)methyl]aniline has also been shown to inhibit the migration and invasion of cancer cells, which is important for preventing the spread of cancer to other parts of the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[(4-ethylpiperazin-1-yl)carbonyl]-N-[(5-methyl-2-thienyl)methyl]aniline in lab experiments is that it has shown promising results in preclinical studies for the treatment of cancer. In addition, 3-[(4-ethylpiperazin-1-yl)carbonyl]-N-[(5-methyl-2-thienyl)methyl]aniline is a small molecule inhibitor, which makes it easier to synthesize and administer compared to larger molecules such as antibodies. However, one limitation of using 3-[(4-ethylpiperazin-1-yl)carbonyl]-N-[(5-methyl-2-thienyl)methyl]aniline is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different types of cancer.
Orientations Futures
There are several future directions for research on 3-[(4-ethylpiperazin-1-yl)carbonyl]-N-[(5-methyl-2-thienyl)methyl]aniline. One area of research is to further elucidate its mechanism of action and identify the specific client proteins that are inhibited by 3-[(4-ethylpiperazin-1-yl)carbonyl]-N-[(5-methyl-2-thienyl)methyl]aniline. This information could help to identify biomarkers for patient selection and predict the efficacy of 3-[(4-ethylpiperazin-1-yl)carbonyl]-N-[(5-methyl-2-thienyl)methyl]aniline in different types of cancer. Another area of research is to evaluate the efficacy of 3-[(4-ethylpiperazin-1-yl)carbonyl]-N-[(5-methyl-2-thienyl)methyl]aniline in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 3-[(4-ethylpiperazin-1-yl)carbonyl]-N-[(5-methyl-2-thienyl)methyl]aniline in humans.
Applications De Recherche Scientifique
3-[(4-ethylpiperazin-1-yl)carbonyl]-N-[(5-methyl-2-thienyl)methyl]aniline has been extensively studied for its potential as a cancer therapeutic. Preclinical studies have shown that 3-[(4-ethylpiperazin-1-yl)carbonyl]-N-[(5-methyl-2-thienyl)methyl]aniline inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, 3-[(4-ethylpiperazin-1-yl)carbonyl]-N-[(5-methyl-2-thienyl)methyl]aniline has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for preventing the growth and spread of cancer.
Propriétés
IUPAC Name |
(4-ethylpiperazin-1-yl)-[3-[(5-methylthiophen-2-yl)methylamino]phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-3-21-9-11-22(12-10-21)19(23)16-5-4-6-17(13-16)20-14-18-8-7-15(2)24-18/h4-8,13,20H,3,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEECWSRRWYCFLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)NCC3=CC=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-benzyl-1-piperazinyl)methyl]-N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-1,3-oxazole-4-carboxamide](/img/structure/B3804253.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-4-(3,4-dimethoxybenzyl)-2-piperazinone](/img/structure/B3804260.png)
![(4-chloro-2-methylphenyl){1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-piperidinyl}methanone](/img/structure/B3804265.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)cyclopentanecarboxamide](/img/structure/B3804266.png)
![2-methoxy-3-[4-methoxy-2-(1H-pyrazol-1-yl)phenyl]pyrazine](/img/structure/B3804268.png)
![2-methoxy-6-{[methyl(1-methyl-2-pyridin-2-ylethyl)amino]methyl}phenol](/img/structure/B3804284.png)
![3-benzyl-5-[2-(3,5-dimethyl-4-isoxazolyl)ethyl]-1,2,4-oxadiazole](/img/structure/B3804288.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]benzamide](/img/structure/B3804306.png)
![[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]methyl[(5-methyl-1H-pyrazol-3-yl)methyl]amine trifluoroacetate](/img/structure/B3804314.png)

![1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(3-methoxyphenyl)piperidine](/img/structure/B3804319.png)
![3-(2-furyl)-5-{[2-(5-isopropylisoxazol-3-yl)pyrrolidin-1-yl]methyl}-1,2,4-oxadiazole](/img/structure/B3804348.png)
![3-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]propanamide](/img/structure/B3804353.png)